tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Description
Chemical Structure: The compound features a pyridine core substituted at the 4-position with a tetramethyl-1,3,2-dioxaborolane (boronic ester) group and at the 6-position with a chlorine atom. A tert-butyl carbamate group is attached to the pyridine’s 2-position nitrogen. Its CAS number is 2377610-98-3 .
Applications: Primarily used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl structures, which are critical intermediates in pharmaceuticals and agrochemicals .
Synthesis: Likely synthesized via halogenation of a pyridine precursor followed by borylation and carbamate protection, as evidenced by analogous routes in related compounds .
Properties
IUPAC Name |
tert-butyl N-[6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BClN2O4/c1-14(2,3)22-13(21)20-12-9-10(8-11(18)19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQHKISTOLIJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate typically involves a multi-step reaction process. One common synthetic route is the Buchwald-Hartwig amination , which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable base. The reaction conditions include the use of a ligand, such as tri-tert-butylphosphine, and a base like sodium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of automated systems for the addition of reagents and control of reaction parameters can help in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic ester group can be oxidized to form boronic acids.
Reduction: : The chloro group can be reduced to form an amino group.
Substitution: : The boronic ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Boronic acids
Reduction: : Amino derivatives
Substitution: : Various substituted boronic esters and amines
Scientific Research Applications
Tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate: has several applications in scientific research:
Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: : The compound can be used as a probe in biological studies to understand the interactions of boronic acids with biological targets.
Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate exerts its effects involves its interaction with molecular targets. The boronic ester group can form reversible covalent bonds with amino acids, particularly serine and cysteine residues in enzymes, which can modulate enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Based Boronate Esters
Compound A : tert-Butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate (CAS: 1196155-38-0)
- Structural Difference : Lacks the 6-chloro substituent, instead having a hydrogen at this position.
- However, the chlorine in the target compound may serve as a leaving group for further functionalization .
Compound B : 4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine (CAS: 1150561-72-0)
Non-Pyridine Boronate Esters
Compound C : tert-Butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate (CAS: 1187055-81-7)
- Structural Difference : Boronate attached to a cyclohexene ring instead of pyridine.
- Reactivity: The non-aromatic cyclohexene system lacks conjugation, reducing stability in cross-coupling reactions. Pyridine’s aromaticity in the target compound enhances resonance stabilization, favoring catalytic cycles .
Compound D : 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1175273-55-8)
- Structural Difference : Pyrazole core instead of pyridine.
- Reactivity: Pyrazole’s electron-rich nature increases boronate reactivity in coupling reactions.
Halogen-Substituted Analogs
Compound E : tert-Butyl 4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate (CAS: 1186637-27-3)
Key Comparative Data
Biological Activity
The compound tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate (CAS No. 2377610-98-3) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical formula of this compound is C22H33BClN2O5, with a molecular weight of 437.77 g/mol. The compound features a pyridine ring substituted with a chloro group and a dioxaborolane moiety, which contributes to its reactivity and potential biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds containing pyridine and dioxaborolane structures often exhibit diverse biological activities, including:
- Anticancer Activity : The presence of the pyridine ring can enhance the compound's ability to interact with various biological targets involved in cancer progression.
- Enzyme Inhibition : The dioxaborolane moiety may facilitate interactions with enzymes, potentially leading to inhibition of key pathways in cellular metabolism.
Anticancer Properties
A study by Zhang et al. (2020) investigated the effects of similar pyridine-based compounds on cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation in various cancer types through apoptosis induction and cell cycle arrest mechanisms .
Enzyme Interaction
Research published in the Journal of Medicinal Chemistry highlighted that compounds with similar structural motifs showed significant inhibition of protein kinases involved in cancer signaling pathways. Specifically, IC50 values for related compounds were reported in the nanomolar range, indicating potent activity against targets such as AKT and CDK6 .
Biological Activity Data Table
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
Safety and Toxicity
While exploring the biological activity of this compound, it is crucial to consider safety profiles. According to Sigma-Aldrich, the compound is classified as acute toxic (Category 3) when ingested . Further toxicological studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
